molecular formula C39H47N5O13S B11827909 N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide

N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide

Cat. No.: B11827909
M. Wt: 825.9 g/mol
InChI Key: RPPSMTGMNQEPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo DBCO-PEG4-Maleimide is a water-soluble click chemistry reagent that contains a maleimide group and a dibenzocyclooctyne (DBCO) moiety. The hydrophilic polyethylene glycol (PEG) spacer arm enhances solubility in aqueous buffers. The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds . This compound is commonly used in copper-free click chemistry reactions, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo DBCO-PEG4-Maleimide is synthesized through a series of chemical reactions involving the incorporation of a maleimide group and a DBCO moiety onto a PEG spacer. The maleimide group is introduced through a reaction with maleic anhydride, while the DBCO moiety is attached via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction .

Industrial Production Methods

In industrial settings, the production of Sulfo DBCO-PEG4-Maleimide involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk quantities and purified through techniques such as chromatography and crystallization .

Comparison with Similar Compounds

Properties

Molecular Formula

C39H47N5O13S

Molecular Weight

825.9 g/mol

IUPAC Name

[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]sulfamic acid

InChI

InChI=1S/C39H47N5O13S/c45-34(14-19-42-36(47)11-12-37(42)48)41-18-22-55-24-26-57-28-27-56-25-23-54-21-16-39(50)44(58(51,52)53)20-15-35(46)40-17-13-38(49)43-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)43/h1-8,11-12H,13-29H2,(H,40,46)(H,41,45)(H,51,52,53)

InChI Key

RPPSMTGMNQEPJC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCN(C(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O

Origin of Product

United States

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